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Compound of Interest

Compound Name: Tetrarhodium dodecacarbonyl

Cat. No.: B033637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of

tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂, a key organometallic cluster with significant

applications in catalysis and organic synthesis. This document outlines the detailed

crystallographic data, experimental protocols for its synthesis and structural determination, and

visual representations of its molecular architecture and the analytical workflow.

Introduction
Tetrarhodium dodecacarbonyl is a dark-red crystalline solid that serves as a crucial

precursor in the synthesis of various rhodium-based catalysts.[1] Its molecular structure,

characterized by a tetrahedral core of four rhodium atoms coordinated to twelve carbonyl

ligands, is fundamental to understanding its reactivity and catalytic properties. The precise

determination of this structure through single-crystal X-ray diffraction provides invaluable

insights for researchers in materials science and drug development, where analogous metal

clusters are explored for novel therapeutic applications.

According to X-ray crystallography, the Rh₄(CO)₁₂ molecule consists of a tetrahedral

arrangement of four rhodium atoms.[2] The structure features nine terminal carbonyl (CO)

ligands, each bonded to a single rhodium atom, and three bridging carbonyl ligands, each
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spanning an edge of the rhodium tetrahedron. This arrangement can be represented as

Rh₄(CO)₉(μ-CO)₃.[2]

Data Presentation
The crystallographic data for tetrarhodium dodecacarbonyl has been determined at both

room temperature (293 K) and a lower temperature (173 K) to analyze the thermal motion

within the crystal. The key parameters from the structural redetermination are summarized in

the table below.

Crystallographic Parameter Value at 293 K Value at 173 K

Chemical Formula C₁₂O₁₂Rh₄ C₁₂O₁₂Rh₄

Formula Weight 747.74 g/mol 747.74 g/mol

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

Lattice Parameters

a 9.209(3) Å 9.127(3) Å

b 11.790(7) Å 11.672(6) Å

c 17.721(8) Å 17.492(13) Å

β 90.46(3)° 90.64(5)°

Cell Volume 1924.0(16) Å³ 1863.3(18) Å³

Z (Molecules per unit cell) 4 4

R-factor 0.030 0.033

Experimental Protocols
Synthesis and Crystallization of Tetrarhodium
Dodecacarbonyl
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High-quality single crystals of tetrarhodium dodecacarbonyl suitable for X-ray diffraction can

be synthesized and grown using the following protocol. This method involves the reduction of a

rhodium salt under a carbon monoxide atmosphere.

Materials:

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

Activated copper metal

Sodium citrate

Methanol

Deionized water

Carbon monoxide (high purity)

Inert gas (Nitrogen or Argon)

Standard Schlenk line and glassware

Procedure:

Preparation of the Rhodium Precursor: In a Schlenk flask under an inert atmosphere,

dissolve rhodium(III) chloride trihydrate in methanol.

Carbonylation: Purge the solution with carbon monoxide gas for a period of time to form the

dicarbonylrhodium(I) species, H[RhCl₂(CO)₂].[2]

Reduction and Cluster Formation: In a separate flask, prepare an aqueous solution of

sodium citrate. Add this solution to the methanolic rhodium precursor solution. Continue to

bubble carbon monoxide through the reaction mixture. The color of the solution will change

as the rhodium cluster forms.

Alternative Synthesis: An alternative method involves the treatment of an aqueous solution of

rhodium trichloride with activated copper metal under a carbon monoxide atmosphere.[2]
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Crystallization:

Slow Evaporation: The resulting solution containing Rh₄(CO)₁₂ is filtered to remove any

solid impurities. The filtrate is then placed in a clean vial, which is loosely capped to allow

for slow evaporation of the solvent. The vial should be left undisturbed in a vibration-free

environment. Over several days to a week, dark-red, well-formed crystals of tetrarhodium
dodecacarbonyl will deposit.

Slow Cooling: Alternatively, a saturated solution of the compound can be prepared in a

suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to

room temperature, followed by further cooling in a refrigerator or freezer. This gradual

decrease in temperature reduces the solubility of the compound, promoting the growth of

single crystals.

Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the key steps for the determination of the crystal structure of

tetrarhodium dodecacarbonyl using a single-crystal X-ray diffractometer.

Procedure:

Crystal Mounting: A suitable single crystal of Rh₄(CO)₁₂ (typically 0.1-0.4 mm in size) is

selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop

or a glass fiber with a minimal amount of adhesive. For low-temperature data collection, the

crystal is flash-cooled in a stream of cold nitrogen gas.

Data Collection:

The mounted crystal is placed on the diffractometer.

A preliminary set of diffraction images is collected to determine the unit cell parameters

and the crystal's orientation matrix.

A full sphere of diffraction data is then collected by rotating the crystal through a series of

angles (omega and phi scans). The exposure time for each frame is optimized to achieve

good signal-to-noise ratio.
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Data Reduction: The raw diffraction images are processed to integrate the intensities of the

diffraction spots. Corrections for Lorentz factor, polarization, and absorption are applied to

the data.

Structure Solution: The positions of the heavy rhodium atoms are determined from the

processed data using direct methods or Patterson methods. The remaining non-hydrogen

atoms (carbon and oxygen) are located from the difference Fourier maps.

Structure Refinement: The atomic positions, anisotropic displacement parameters, and other

structural parameters are refined using a full-matrix least-squares method. This process

minimizes the difference between the observed and calculated structure factors. The quality

of the final refined structure is assessed by the R-factor.

Visualizations
Experimental Workflow
The following diagram illustrates the key stages involved in the synthesis and structural

analysis of tetrarhodium dodecacarbonyl.
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Caption: Workflow for the synthesis and structural analysis of Rh₄(CO)₁₂.
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Molecular Structure of Tetrarhodium Dodecacarbonyl
The diagram below depicts the molecular structure of tetrarhodium dodecacarbonyl,
highlighting the tetrahedral rhodium core and the arrangement of the terminal and bridging

carbonyl ligands.

Caption: Molecular structure of tetrarhodium dodecacarbonyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Tetrarhodium dodecacarbonyl - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [In-Depth Technical Guide to the Crystal Structure
Analysis of Tetrarhodium Dodecacarbonyl]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b033637#tetrarhodium-dodecacarbonyl-crystal-
structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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